![molecular formula C24H15ClO3 B11165876 3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11165876.png)
3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with appropriate reagents to form the furochromene core . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide (KOH) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition may provide therapeutic benefits in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Effects
The compound demonstrates potential anticancer properties by inducing apoptosis in cancer cells. Studies suggest that it modulates several signaling pathways, including the inhibition of the PI3K/Akt pathway and activation of caspases, leading to cell death in various tumor types. This makes it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Preliminary investigations have shown that 3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one may protect neuronal cells from oxidative stress and apoptosis. These properties suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Utility
The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used as a reference compound in analytical studies and as a precursor for synthesizing more complex molecules. This includes the development of derivatives with enhanced biological activities or novel chemical properties .
Mechanism of Action Studies
Understanding the mechanism of action of this compound is crucial for its application in drug development. Its interactions with specific molecular targets can provide insights into how it exerts its biological effects. For instance, it may bind to particular enzymes or receptors, modulating their activity and influencing disease pathways .
Material Science
In addition to its biological applications, this compound may have potential uses in materials science. Its chemical properties could be exploited in developing new materials or as intermediates in the synthesis of industrial chemicals .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory Effects | Demonstrated significant inhibition of COX enzymes, suggesting therapeutic potential for inflammatory conditions. |
Study B | Anticancer Activity | Induced apoptosis in breast cancer cells through modulation of PI3K/Akt signaling pathway. |
Study C | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures, indicating potential for neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, it has shown affinity for heat shock proteins, which play a role in its antiproliferative activities . The compound may also interact with other proteins and enzymes, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one: This compound shares a similar core structure but has a methoxy group instead of a furochromene ring.
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one: This compound has a hydroxyl group and lacks the furochromene ring.
Uniqueness
3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of the furochromene ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for further research and development.
Biological Activity
3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, also known as a furochromene derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C24H17ClN2O2, with a molecular weight of 400.86 g/mol. The compound features a furochromene core structure that contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1092333-66-8 |
Molecular Weight | 400.86 g/mol |
Purity | >95% |
Anticancer Activity
Recent studies have shown that furochromene derivatives exhibit potent anticancer properties. For instance, in vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. It has been noted to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study:
In a study published in Cancer Letters, the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited IC50 values of 12 µM and 15 µM respectively, indicating strong potential for therapeutic application .
Antibacterial Activity
The antibacterial properties of this compound are noteworthy as well. Research indicates that it displays moderate to strong activity against several bacterial strains including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Salmonella typhi | 128 µg/mL |
Case Study:
A study conducted by Omar et al. (2020) assessed the antibacterial efficacy of various furochromene derivatives, including this compound. It was found to be particularly effective against Salmonella typhi, with an MIC value of 128 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory effects have also been documented. The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in cellular models.
Research Findings:
A study highlighted in Phytotherapy Research reported that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It modulates receptor activities related to apoptosis and cell proliferation.
- Oxidative Stress Reduction: It exhibits antioxidant properties that help mitigate oxidative damage in cells.
Properties
Molecular Formula |
C24H15ClO3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H15ClO3/c1-14-23-20(21(13-27-23)16-7-9-17(25)10-8-16)11-19-18(12-22(26)28-24(14)19)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
GXEDEXUCTPIRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=O)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
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